
8-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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Overview
Description
8-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique benzoxepin structure, which includes a methoxy group and an amine group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:
Formation of the Benzoxepin Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-methoxyphenol and a suitable amine.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine group, converting it into various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized benzoxepin derivatives.
Scientific Research Applications
8-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- 3-Methoxy-1,3,4,5-tetrahydro-2-benzoxepin
Comparison: 8-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-8-4-5-9-10(12)3-2-6-14-11(9)7-8;/h4-5,7,10H,2-3,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPNYMXWGWVQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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